H-Met-tyr-OH

描述

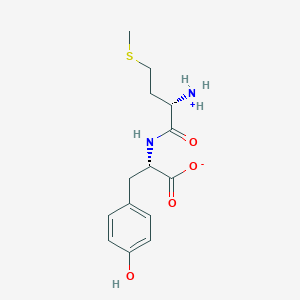

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESQCPHRXOFIPX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874592 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-04-3 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Investigating H Met Tyr Oh

Synthetic Approaches for H-Met-Tyr-OH and its Derivatives

The chemical synthesis of dipeptides like this compound generally involves four main steps: protecting functional groups, activating the free carboxyl group, forming the peptide bond, and removing the protecting groups. researchgate.net These steps are crucial for ensuring the specific and efficient formation of the desired peptide bond between methionine and tyrosine.

Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides. scielo.br In this technique, the peptide chain is assembled step-by-step while one end is attached to an insoluble solid support, or resin. scielo.brwikipedia.orglgcstandards.com This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps. scielo.briris-biotech.de

A prevalent strategy in SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids. lgcstandards.comwikipedia.org Developed in the late 1970s, Fmoc chemistry provides a milder alternative to other methods. lgcstandards.com The synthesis of this compound using Fmoc chemistry would begin with the attachment of the C-terminal amino acid, tyrosine, to the solid support. peptide.com The N-terminal Fmoc group of the resin-bound tyrosine is then removed using a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgaltabioscience.comuci.edu Following this deprotection step, the next amino acid, Fmoc-protected methionine, is activated and coupled to the free amino group of the tyrosine. This cycle of deprotection and coupling is repeated to build the peptide chain. wikipedia.orgvapourtec.com Finally, the completed dipeptide is cleaved from the resin, and the side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). lgcstandards.comthermofisher.com

| Step | Description | Reagents |

| 1. Resin Loading | The first amino acid (Tyrosine) with its N-terminus protected by Fmoc is attached to the solid support (resin). | Fmoc-Tyr(tBu)-OH, Resin (e.g., Wang or 2-chlorotrityl chloride resin), Activating agents |

| 2. Deprotection | The Fmoc group is removed from the N-terminus of the resin-bound tyrosine to expose the free amine. | 20% Piperidine in DMF |

| 3. Coupling | The next Fmoc-protected amino acid (Methionine) is activated and coupled to the free amine of the resin-bound tyrosine. | Fmoc-Met-OH, Coupling reagents (e.g., HATU, HOBt, DIC) |

| 4. Cleavage | The synthesized dipeptide is cleaved from the resin support, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), Scavengers (e.g., TIS, water) |

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of amino acids must be protected. peptide.com For this compound synthesis, this involves protecting the phenolic hydroxyl group of tyrosine and, in some cases, the thioether group of methionine.

The hydroxyl group of tyrosine is often protected with a tert-butyl (tBu) ether group when using Fmoc chemistry. peptide.com This protecting group is stable under the basic conditions used for Fmoc removal but is readily cleaved by the final TFA treatment. peptide.com In Boc (tert-butyloxycarbonyl) chemistry, benzyl (B1604629) (Bzl) based protecting groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) are more common for tyrosine. peptide.com

The sulfur-containing side chain of methionine is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (B87167). peptide.com While sometimes methionine is used without a protecting group, this can lead to side reactions. squarespace.com To avoid this, methionine sulfoxide itself can be used as a protected form, which is then reduced back to methionine after synthesis. peptide.compeptide.com Alternatively, the thioether can be protected with groups like an allyloxymethyl group. google.com The choice of protecting group is critical and must be "orthogonal," meaning it is stable under the conditions used to remove the N-terminal protecting group. peptide.com

Common Side-Chain Protecting Groups for Methionine and Tyrosine:

| Amino Acid | Functional Group | Protecting Group (Fmoc Chemistry) | Protecting Group (Boc Chemistry) |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Benzyl (Bzl), 2,6-Dichlorobenzyl (2,6-Cl2Bzl) |

| Methionine (Met) | Thioether (-S-CH3) | Often unprotected, or as Methionine sulfoxide (Met(O)) | Often unprotected |

While SPPS is a powerful technique, the synthesis of peptides, including dipeptides, is not without its challenges. vapourtec.com One significant issue is the aggregation of the growing peptide chain on the solid support, which can hinder subsequent reaction steps. sigmaaldrich.com This is particularly problematic for hydrophobic sequences. sigmaaldrich.com Although this compound is a short peptide, the properties of the individual amino acids can still influence the efficiency of the synthesis.

Another challenge is the potential for side reactions. For instance, the unprotected side chain of tyrosine can be acylated during coupling reactions, leading to impurities. peptide.com Additionally, the use of strong acids for cleavage can generate reactive cations that may modify sensitive residues like methionine and tyrosine. peptide.comgoogle.com To mitigate this, "scavengers" are added to the cleavage cocktail to trap these reactive species. thermofisher.com

Difficulties can also arise from the physical properties of the resin, such as swelling and shrinking during the synthesis cycle. vapourtec.com Furthermore, the synthesis of peptides containing certain amino acids, like arginine, can be challenging due to the bulkiness of their side chains and protecting groups. biotage.com For dipeptides specifically, the formation of diketopiperazine, an undesired cyclic by-product, can be a concern. scielo.br

Advancements to address these challenges include the development of new resins and linkers, more efficient coupling reagents that reduce side reactions, and the use of microwave heating to accelerate reaction times. proteogenix.sciencemdpi.com The use of pseudoproline and Dmb dipeptides can also help to disrupt aggregation by temporarily introducing a "kink" in the peptide backbone. sigmaaldrich.com

Before the widespread adoption of SPPS, peptides were synthesized in solution. wikipedia.org Solution-phase synthesis involves carrying out the reactions in a homogenous liquid phase, with purification of the intermediate product after each step. creative-peptides.com While this method can be more time-consuming and labor-intensive due to the need for repeated purification steps, it remains valuable for large-scale industrial production. wikipedia.orgcreative-peptides.com

In the solution-phase synthesis of this compound, the carboxyl group of the C-terminal amino acid (tyrosine) and the amino group of the N-terminal amino acid (methionine) must be protected to prevent unwanted polymerization. squarespace.com A coupling agent is then used to facilitate the formation of the peptide bond. A recent study demonstrated an efficient solution-phase synthesis of dipeptides using titanium tetrachloride (TiCl₄) as a coupling agent under microwave irradiation. mdpi.com This method was shown to be compatible with various protecting groups, including Fmoc, Boc, and Z (benzyloxycarbonyl). mdpi.com

Chemoenzymatic synthesis combines chemical methods with the use of enzymes as catalysts. researchgate.netresearchgate.net This approach leverages the high specificity of enzymes to form peptide bonds, often without the need for extensive side-chain protection, which can reduce waste and cost. researchgate.netubc.ca Proteases, which normally break peptide bonds, can be used in reverse under specific conditions to catalyze their formation. researchgate.net

For the synthesis of this compound, an enzyme like thermolysin could potentially be used. ubc.ca One study attempted the enzymatic synthesis of Z-L-Asp-Tyr-OMe and Z-L-Asp-Met-OMe using thermolysin. ubc.ca Another approach involves using adenylation domains from nonribosomal peptide synthetases (NRPS). asm.orgd-nb.info These enzymes activate the carboxylic acid of an amino acid, which can then react with the amino group of a second amino acid to form a dipeptide. asm.orgd-nb.info This method has been successfully used to synthesize various D-amino acid-containing dipeptides. asm.org Chemoenzymatic synthesis is considered a "clean and mild" procedure compared to purely chemical methods. researchgate.netnih.gov

In Vitro Experimental Models

Cell Culture Systems for Biological Activity Assessment

Cell culture systems are fundamental tools for assessing the biological activities of this compound at the cellular level. These in vitro models allow for the controlled investigation of cellular responses to the dipeptide's constituent amino acids, methionine and tyrosine. For instance, studies have utilized B-16 mouse melanoma cells to examine the transport kinetics of tyrosine and methionine, revealing Na+-independent uptake mechanisms for both amino acids. nih.gov In these cells, the uptake of tyrosine was competitively inhibited by methionine, among other amino acids, indicating shared transport pathways. nih.gov

Human glioma cell lines have also been employed to compare the transport mechanisms of amino acid analogs, providing a framework for how this compound might be taken up by cancerous cells. psu.edu Furthermore, research on breast cancer (MCF7) and prostate cancer (PC3) cell lines has explored the cellular responses to the deprivation of individual amino acids, including methionine. plos.org Such studies are crucial for understanding how the presence of this compound could influence the metabolism and proliferation of cancer cells that may have a specific dependence on methionine. plos.orgdergipark.org.tr The cytotoxic effects of the constituent amino acid esters have been investigated in both cancerous and non-cancerous cell lines to determine their potential impact on cell viability. dergipark.org.tr

The table below summarizes the key findings from studies using cell culture systems to investigate the biological transport of this compound's constituent amino acids.

| Cell Line | Amino Acid Studied | Key Findings |

| B-16 Mouse Melanoma | Tyrosine, Methionine | Na+-independent uptake; Competitive inhibition of tyrosine uptake by methionine. nih.gov |

| Human Glioma | Amino Acid Analogs | Comparison of transport mechanisms in tumor cells. psu.edu |

| MCF7 (Breast Cancer) | Methionine | Investigation of cellular responses to amino acid deprivation. plos.org |

| PC3 (Prostate Cancer) | Methionine | Highly similar transcriptional response to methionine deprivation as MCF7 cells. plos.org |

Enzyme Assays and Inhibition Studies

Enzyme assays are critical for determining the potential of this compound to modulate the activity of specific enzymes. A significant area of investigation is its effect on tyrosinase, a key enzyme in melanin (B1238610) synthesis. Studies have shown that methionine can influence tyrosinase activity; for example, H2O2-induced oxidation of methionine can inhibit the enzyme. scitepress.org Conversely, the presence of additional methionine can protect the enzyme from such oxidative inhibition. scitepress.org The inhibitory effects of methionine and tyrosine have also been explored in non-biological systems, such as the prevention of iron corrosion in HCl solution, where they have demonstrated significant inhibition efficiency. researchgate.net

Furthermore, given that similar dipeptides like H-Tyr-Tyr-OH have been shown to inhibit angiotensin I-converting enzyme (ACE) with a specific IC50 value, it is plausible that this compound could be evaluated for similar inhibitory properties against ACE or other proteases. medchemexpress.com Enzyme inhibition studies can also be complicated by factors such as peroxynitrite-mediated tyrosine nitration and thiol oxidation, which can lead to the inactivation of enzymatic catalysis. eurekaselect.com The presence of a methionine residue adjacent to a tyrosine can, in some contexts, stimulate nitration and oxidation of the tyrosine residue, a finding with potential implications for the biological activity of this compound. nih.gov

The following table presents data on the inhibitory effects of peptides and amino acids on specific enzymes.

| Inhibitor | Enzyme | IC50 Value/Effect |

| H-Tyr-Tyr-OH | Angiotensin I-Converting Enzyme (ACE) | 0.028 mg/mL medchemexpress.com |

| Methionine | Tyrosinase | Can be inhibited by H2O2-induced oxidation. scitepress.org |

| Methionine | Iron Corrosion | Inhibition efficiency up to 97.8% at 100 ppm. researchgate.net |

| Tyrosine | Iron Corrosion | Demonstrates inhibitory effect. researchgate.net |

Receptor Binding Assays

Receptor binding assays are employed to determine if this compound can interact with specific cellular receptors, which is a crucial step in initiating a biological response. For example, analogues of the alpha-factor pheromone, a peptide which terminates in Met-Tyr-OH, have been synthesized to study their binding affinity to the alpha-factor receptor (Ste2p) in Saccharomyces cerevisiae. nih.gov These studies utilize photoaffinity cross-linking to identify the specific regions of the receptor that interact with the peptide. nih.gov Such methodologies provide a direct approach to investigate whether this compound itself can bind to and potentially modulate the activity of G-protein coupled receptors or other receptor types.

The binding of signaling molecules to receptor tyrosine kinases (RTKs) is another area of interest. The tyrosine residue in this compound makes it a candidate for investigation into its potential interaction with the SH2 domains of proteins involved in signal transduction pathways, which often recognize phosphotyrosine residues. nih.gov For instance, the p85α subunit of PI3K is known to bind to phosphotyrosine residues with a methionine in the +3 position (pYXXM). elifesciences.org While this compound is a dipeptide, its tyrosine component could be a substrate for tyrosine kinases, and its potential to influence receptor binding events warrants investigation.

The table below details findings from receptor binding studies of a peptide containing the Met-Tyr-OH motif.

| Peptide Analogue | Receptor | Key Findings |

| [Bpa1]-alpha-factor | Ste2p | Cross-linked to the receptor, indicating interaction. nih.gov |

| [Bpa3]-alpha-factor | Ste2p | Cross-linked to the receptor, indicating interaction. nih.gov |

| [Bpa5]-alpha-factor | Ste2p | Cross-linked to the receptor, indicating interaction. nih.gov |

| [Bpa13]-alpha-factor | Ste2p | Cross-linked to the receptor, indicating interaction. nih.gov |

Biochemical Pathway Analysis

Biochemical pathway analysis is essential for understanding the metabolic fate of this compound and its potential influence on various cellular processes. Both methionine and tyrosine are integral to numerous metabolic pathways. Methionine metabolism is crucial for the production of S-adenosylmethionine (SAM), a universal methyl donor, and is involved in the salvage and polyamine pathways. nih.govmit.edu Tyrosine, a non-essential amino acid synthesized from phenylalanine, is a precursor for the synthesis of important neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as thyroid hormones and melanin. nih.gov

The degradation of methionine and tyrosine leads to the formation of key metabolic intermediates. For instance, methionine can be metabolized to succinyl-CoA, an intermediate of the citric acid cycle, while tyrosine's degradation pathway yields fumarate (B1241708) and acetoacetate (B1235776). libretexts.org Understanding these pathways is critical for predicting how this compound, upon being broken down into its constituent amino acids, could impact cellular energy metabolism and the synthesis of vital biomolecules. Techniques used in this analysis can range from tracing radiolabeled precursors to metabolomics approaches that provide a comprehensive snapshot of the metabolic state of cells or tissues. mit.eduresearchgate.net

The table below outlines the primary metabolic pathways and products associated with the constituent amino acids of this compound.

| Amino Acid | Key Metabolic Pathway(s) | Primary Metabolic Product(s) |

| Methionine | Methionine Cycle, Transsulfuration Pathway, Degradation | S-adenosylmethionine (SAM), Cysteine, Succinyl-CoA nih.govlibretexts.org |

| Tyrosine | Degradation, Neurotransmitter Synthesis, Hormone Synthesis | Fumarate, Acetoacetate, Dopamine, Norepinephrine, Thyroid Hormones nih.govlibretexts.org |

In Vivo Animal Models for Physiological Investigations

To understand the potential physiological effects of this compound in a whole organism, researchers utilize in vivo animal models. These models allow for the investigation of systemic effects that cannot be fully recapitulated in vitro.

Rodent Models (e.g., Spontaneously Hypertensive Rats)

Rodent models, particularly rats and mice, are widely used in physiological research. For studying cardiovascular effects, the spontaneously hypertensive rat (SHR) is a valuable model. physiology.org These rats genetically develop hypertension, making them suitable for investigating the potential antihypertensive or pressor effects of various compounds. Studies have used SHRs to examine the effects of peptides and amino acids on blood pressure. For example, a peptidase-resistant analog of methionine-enkephalin was shown to increase blood pressure in SHRs. nih.gov In contrast, the dipeptide H-Tyr-Tyr-OH has been observed to reduce blood pressure in these rats. medchemexpress.com Given these findings with similar molecules, SHRs would be an appropriate model to test the effects of this compound on blood pressure regulation. Other rodent models are used to study the effects of amino acid supplementation on various physiological parameters, including cognition and responses to diet-induced obesity. mdpi.comnih.gov

Assessment of Physiological Responses and Biomarkers

In conjunction with animal models, a range of physiological responses and biomarkers are assessed to quantify the effects of a test compound. When investigating cardiovascular effects in models like the SHR, key parameters measured include blood pressure and heart rate. nih.gov Beyond these direct physiological measurements, researchers also analyze various biomarkers in blood and tissue samples. For instance, plasma vasopressin levels have been measured to understand the hormonal responses to peptide administration. nih.gov

Metabolomics approaches are increasingly used to profile a wide array of biomarkers simultaneously. In SHRs, targeted neurotransmitter metabolomics has been used to identify changes in pathways such as tyrosine and glutamate (B1630785) metabolism in different brain regions. rsc.org Furthermore, studies in other animal models have assessed biomarkers of oxidative stress, such as malondialdehyde and antioxidant enzyme activities, as well as concentrations of free amino acids in the blood plasma in response to physiological challenges like exercise. nih.govresearchgate.net These methodologies would be applicable to comprehensively evaluate the in vivo effects of this compound.

The following table provides examples of physiological responses and biomarkers assessed in rodent models.

| Animal Model | Compound/Condition | Physiological Response/Biomarker Assessed | Finding |

| Spontaneously Hypertensive Rat (SHR) | [D-ala2]-methionine-enkephalin | Blood Pressure, Heart Rate, Plasma Vasopressin | Increased blood pressure and heart rate; depressed vasopressin levels. nih.gov |

| Spontaneously Hypertensive Rat (SHR) | H-Tyr-Tyr-OH | Blood Pressure | Significantly reduced blood pressure. medchemexpress.com |

| Spontaneously Hypertensive Rat (SHR) | Oleanolic Acid | Neurotransmitter Metabolites (e.g., Tyrosine) | Restoration of tyrosine metabolism. rsc.org |

| Horse (Exercise Model) | Prolonged Exercise | Plasma Free Amino Acids (e.g., Methionine, Tyrosine) | Decreased concentrations of methionine and tyrosine. nih.gov |

Computational Chemistry and Molecular Modeling

Computational approaches offer a powerful lens through which to examine the nuanced characteristics of this compound. These methods range from highly accurate quantum mechanical calculations that describe the electronic structure to classical molecular dynamics simulations that map out conformational landscapes. The synergy between these different computational strategies allows for a comprehensive analysis of the dipeptide, from the stability of transient radical species to its potential interactions with biological macromolecules.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are crucial for understanding the reactivity of this compound, especially its interactions with reactive oxygen species (ROS). etsu.edursc.org These calculations can elucidate the stability of radical adducts formed when radicals, such as the hydroxyl radical (•OH), attack the dipeptide. etsu.edu

The formation of a radical adduct is a key step in the antioxidant action of molecules. etsu.edu For this compound, both the methionine and tyrosine residues are potential targets for radical attack. researchgate.net QM calculations have shown that the •OH radical can add to either the sulfur atom of methionine or the aromatic ring of tyrosine. researchgate.net Theoretical studies on model systems indicate that the formation of •OH adducts is thermodynamically favored for both residues, though with different stabilities. researchgate.net

In studies comparing tyrosine and methionine, thermodynamical data suggest that the OH adduct on tyrosine and the subsequent tyrosine radical cation are more stable than those formed on methionine. researchgate.net This increased stability in the tyrosine adduct is attributed to the delocalization of spin density across the aromatic ring. researchgate.net The spin density in the methionine adduct, by contrast, is more localized between the sulfur and oxygen atoms. researchgate.net The stability of these radical adducts is a critical factor in the antioxidant potential of this compound, as a more stable adduct implies a greater capacity to neutralize reactive radicals.

Table 1: Comparative Stability of Radical Adducts on Methionine and Tyrosine Residues

| Residue | Radical Species | Relative Stability | Key Feature |

| Tyrosine | •OH Adduct | More Stable | Spin density delocalized on the aromatic ring researchgate.net |

| Methionine | •OH Adduct | Less Stable | Spin density localized between S and O atoms researchgate.net |

This table is generated based on findings from comparative studies on the individual amino acid residues.

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of biomolecules like this compound. cresset-group.com By simulating the atomic motions of the dipeptide over time, MD can reveal the range of shapes (conformations) it can adopt and the energetic favorability of these different structures. cresset-group.combiorxiv.org

Table 2: Applications of Molecular Dynamics Simulations in this compound Analysis

| Simulation Aspect | Information Gained | Relevance to this compound |

| Conformational Sampling | Identification of low-energy, stable structures cresset-group.com | Predicts the bioactive conformation |

| Intramolecular Interactions | Mapping of hydrogen bonds and other non-covalent interactions mdpi.com | Explains the stability of preferred conformations |

| Solvent Effects | Understanding the influence of the environment on structure | Determines conformational preferences in a biological context |

| Flexibility Analysis | Identifying rigid and flexible regions of the molecule | Highlights regions involved in binding to other molecules |

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.govacs.org For this compound, SAR studies are particularly valuable for understanding its antioxidant properties. researchgate.net By systematically analyzing a series of related dipeptides, researchers can identify the key structural features responsible for their activity. researchgate.net

Research on antioxidant dipeptides has consistently shown the dominant role of certain amino acid residues, including tyrosine and methionine. researchgate.net A QSAR (Quantitative Structure-Activity Relationship) study on antioxidant dipeptides reported that Tyr, Trp, Cys, and Met play a leading role in their antioxidant capacity. researchgate.net The presence of these residues significantly enhances the radical scavenging activity of the peptides. researchgate.net

Table 3: Key Structural Features from SAR Studies of Antioxidant Dipeptides

| Structural Feature | Impact on Antioxidant Activity | Reference |

| Presence of Tyr or Met residue | Increases antioxidant activity | researchgate.net |

| N-terminal Tyr residue | Stronger antioxidant than C-terminal Tyr | researchgate.net |

| Hydrophilic group at N-terminus | Beneficial for bioactivity in some models | researchgate.net |

| Bulky, hydrophobic group at C-terminus | Beneficial for bioactivity in some models | researchgate.net |

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of this compound, docking studies can be used to investigate its potential interactions with biological targets, such as enzymes or receptors. smolecule.comresearchgate.net This provides a structural basis for its potential biological effects.

The process involves placing the this compound molecule (the ligand) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. researchgate.netbiorxiv.org These scores, along with an analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), can help to identify plausible binding modes. mdpi.com

For example, a study on the dipeptide H-Phe-Tyr-OH, which is structurally similar to this compound, used molecular docking to investigate its interaction with the angiotensin-converting enzyme (ACE). researchgate.net The study identified the specific amino acid residues in the enzyme's active site that interact with the dipeptide and compared its binding to that of known ACE inhibitors. researchgate.net Similarly, docking studies of this compound with various protein targets could reveal its potential to act as an inhibitor or modulator of their function.

Table 4: Information Obtained from Molecular Docking Studies

| Docking Output | Description | Significance for this compound |

| Binding Affinity/Docking Score | A numerical value representing the predicted strength of the interaction. | Ranks potential biological targets and compares binding to known ligands. researchgate.net |

| Binding Pose | The predicted 3D orientation of the ligand within the target's binding site. | Provides a structural model of the interaction. |

| Intermolecular Interactions | Identification of specific hydrogen bonds, hydrophobic contacts, etc. | Explains the chemical basis for the binding affinity and specificity. mdpi.com |

| Interacting Residues | The amino acids in the target protein that form contacts with the ligand. | Highlights key residues for site-directed mutagenesis and SAR studies. |

Biological and Physiological Research on H Met Tyr Oh

Role in Neurotransmitter Precursor Systems

Research indicates that H-Met-Tyr-OH may play a role in modulating the levels of key catecholamine neurotransmitters, dopamine (B1211576) and norepinephrine (B1679862). chemimpex.comgssiweb.org Tyrosine, a component of this dipeptide, is a direct precursor for the synthesis of these neurotransmitters. gssiweb.orgdrugs.comhealthline.com The metabolic pathway involves the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. gssiweb.orgwikipedia.org L-DOPA is then converted to dopamine. gssiweb.org In noradrenergic neurons, dopamine is further converted to norepinephrine. gssiweb.org

By providing a source of tyrosine, this compound can potentially increase the substrate availability for this pathway, which may lead to an increase in the synthesis of dopamine and norepinephrine. chemimpex.comgssiweb.org This is particularly relevant in situations where the demand for these neurotransmitters is high, such as during stressful conditions. healthline.comfrontiersin.org

| Precursor | Enzyme | Product |

| Tyrosine | Tyrosine Hydroxylase | L-DOPA |

| L-DOPA | Aromatic L-amino acid decarboxylase | Dopamine |

| Dopamine | Dopamine-β-hydroxylase | Norepinephrine |

The potential of this compound to influence dopamine and norepinephrine levels has direct implications for brain function and mental health. chemimpex.commdpi.com Dopamine is critically involved in regulating reward and pleasure centers, motor skills, and memory. healthline.com Norepinephrine is a key hormone in the "fight-or-flight" response, preparing the body for stressful situations. healthline.com

Imbalances in these neurotransmitter systems are associated with various mental health conditions, including depression and anxiety. mdpi.com Consequently, the ability of this compound to act as a precursor for these neurotransmitters makes it a compound of interest in neuroscience research. chemimpex.com Studies have explored the use of tyrosine, and by extension its dipeptides, in mitigating the cognitive decline associated with stressful or mentally demanding situations. healthline.com Research suggests that tyrosine supplementation can help to reverse mental decline and improve cognitive function under such conditions. healthline.com

The interaction of this compound with the catecholamine synthesis pathway is primarily centered around the enzyme tyrosine hydroxylase (TH). wikipedia.orgd-nb.info This enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA, a crucial step in the production of dopamine, norepinephrine, and epinephrine. wikipedia.org The activity of tyrosine hydroxylase is tightly regulated, and the availability of its substrate, tyrosine, is a key factor. gssiweb.org By supplying tyrosine, this compound can influence the rate of this enzymatic reaction. chemimpex.comgssiweb.org

Furthermore, the activity of tyrosine hydroxylase itself can be modulated by various factors, including phosphorylation. d-nb.info The catecholamines, which are the end-products of this pathway, can exert feedback inhibition on tyrosine hydroxylase, trapping the active-site iron in an inactive Fe(III) state. wikipedia.org Research has also pointed to H-Tyr(3-I)-OH, a related tyrosine derivative, as a potent inhibitor of tyrosine hydroxylase. medchemexpress.com

| Compound | Effect on Tyrosine Hydroxylase | Reference |

| This compound | Provides substrate (Tyrosine) | chemimpex.comgssiweb.org |

| Dopamine, Norepinephrine | Feedback Inhibition | wikipedia.org |

| H-Tyr(3-I)-OH | Inhibition | medchemexpress.com |

Involvement in Oxidative Stress and Radical Chemistry

Both methionine and tyrosine residues are susceptible to oxidation, making the dipeptide this compound a relevant molecule in the study of oxidative stress and radical chemistry in biological systems. iucr.orgiaea.org

Methionine and tyrosine are among the amino acids most prone to oxidation by reactive oxygen species (ROS). researchgate.net The thioether group in methionine can be oxidized to methionine sulfoxide (B87167), a modification that is often reversible and can play a role in protecting proteins from more severe oxidative damage. researchgate.netnih.gov Tyrosine can be oxidized to form a tyrosyl radical, which can lead to the formation of dityrosine (B1219331) cross-links, a marker of oxidative damage. rsc.org

In peptides containing both methionine and tyrosine, these residues can compete as targets for oxidizing free radicals. iaea.org The initial step often involves the addition of a hydroxyl radical to either the sulfur atom of methionine or the aromatic ring of tyrosine. iaea.orgresearchgate.net The subsequent reactions can be complex, involving intramolecular processes.

A key area of research concerning peptides containing both methionine and tyrosine, such as this compound, is the process of intramolecular electron transfer (IET). iucr.orgresearchgate.net Following the initial oxidation of one of the residues, an electron can be transferred from one residue to the other within the same molecule.

Studies using techniques like pulse radiolysis have investigated this phenomenon in model peptides. nih.govtandfonline.com For instance, research on H-Tyr-(Pro)n-Met-OH peptides has shown that an intramolecular radical transformation can occur, where the initial radical on the methionine sulfur transfers to the tyrosine, forming a tyrosyl radical. nih.govtandfonline.com The rate of this electron transfer was found to decrease as the distance between the tyrosine and methionine residues increased. nih.govtandfonline.com This intramolecular electron transfer can serve as a mechanism to repair oxidative damage at one site by transferring the radical to another, potentially more readily scavenged, location. researchgate.net The efficiency of this process is influenced by the peptide's conformation and the surrounding environment. nih.govresearchgate.net

Formation and Repair of Tyrosyl Radicals

The formation of tyrosyl radicals (TyrO•) is a significant consequence of oxidative stress, where the phenolic side chain of a tyrosine residue undergoes one-electron oxidation. nih.govrsc.org This process can be initiated by various reactive oxygen species (ROS) or enzymatic systems, such as peroxidases, which catalyze the reaction of hydrogen peroxide with the tyrosine residue. nih.gov The resulting radical is relatively stable and can participate in further reactions, including the formation of dityrosine cross-links, which can alter protein structure and function. researchgate.net

In peptides containing both methionine and tyrosine, such as this compound, a competitive oxidation landscape exists. Thermodynamical data indicate that the hydroxyl radical (•OH) adduct on tyrosine and the subsequent tyrosyl radical cation are more stable than the corresponding radical species on methionine. researchgate.net However, an important intramolecular reaction can occur where an initial oxidation event at the methionine residue, forming a methionine radical cation, is followed by an intramolecular electron transfer from the tyrosine residue. researchgate.net This transfer effectively "repairs" the methionine radical while generating a tyrosyl radical. researchgate.net

The repair of tyrosyl radicals is a crucial biological process to mitigate oxidative damage. This can occur through reduction back to tyrosine by cellular antioxidants. researchgate.net Glutathione (B108866) (GSH) is a key reductant in this process, capable of repairing TyrO•. researchgate.net The reaction between tyrosyl radicals and glutathione has an estimated rate constant of 2 x 10⁶ M⁻¹ s⁻¹ at a pH of 7.15. researchgate.net The repair is an equilibrium process, and its efficiency can be enhanced by the removal of the resulting thiyl radicals, which drives the reaction toward repair. researchgate.net

Antioxidant Activities and Mechanisms

The dipeptide this compound possesses antioxidant properties derived from both of its constituent amino acids. Methionine and tyrosine are recognized as redox-active residues that can neutralize free radicals through distinct mechanisms. researchgate.netnih.gov

The antioxidant activity of the tyrosine residue is primarily attributed to its phenolic hydroxyl group. It can act as a free radical scavenger by donating a hydrogen atom to neutralize reactive species, a mechanism known as hydrogen atom transfer (HAT). mdpi.com This process transforms the tyrosine into a relatively stable phenoxyl radical. nih.gov

The methionine residue contributes to antioxidant defense through its sulfur-containing side chain. pnas.org The thioether group of methionine is readily oxidized by a variety of ROS, including hydrogen peroxide and superoxide, to form methionine sulfoxide. pnas.orgnih.gov This reaction effectively scavenges the oxidant. The process can be reversible, with enzymes like methionine sulfoxide reductases (MSRs) capable of reducing methionine sulfoxide back to methionine, allowing it to function as a catalytic antioxidant in a cyclic manner within proteins. pnas.orgnih.gov

Studies on tyrosine and methionine-containing dipeptides have elucidated their mechanisms of action against different types of radicals. Against the ABTS cation radical, the activity is largely dependent on the tyrosine residue, as methionine shows little to no activity. nih.gov However, against peroxyl radicals, both residues contribute to the antioxidant capacity. nih.govresearchgate.net The primary mechanisms for deactivating free radicals are hydrogen atom transfer (HAT) and single electron transfer (ET). mdpi.com

| Amino Acid Residue | Active Group | Primary Antioxidant Mechanism | Reaction Product | Key Research Finding |

|---|---|---|---|---|

| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | Hydrogen Atom Transfer (HAT) | Tyrosyl phenoxyl radical | Exhibits strong activity against ABTS and peroxyl radicals. nih.gov |

| Methionine (Met) | Thioether (-S-CH₃) | Reactive Oxygen Species Scavenging (Oxidation) | Methionine sulfoxide | Acts as an effective scavenger of ROS like H₂O₂; can be enzymatically regenerated. pnas.orgnih.gov |

Research on Peptide Self-Assembly and Nanomaterial Applications

Short peptides, including dipeptides like this compound, can undergo spontaneous self-assembly to form a variety of ordered nanostructures. nih.gov This process is driven by a combination of non-covalent interactions between the peptide molecules, such as hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces. nih.govnih.gov

In this compound, the aromatic ring of the tyrosine residue facilitates π-π stacking, which is a significant driving force for the assembly of peptides containing aromatic amino acids. nih.govacs.org The methionine residue contributes through hydrophobic interactions from its thioether side chain. Additionally, the N-terminal amine and C-terminal carboxyl groups, along with the peptide backbone, participate in hydrogen bonding to stabilize the resulting supramolecular structures. researchgate.net Depending on factors like concentration, pH, and solvent system, these interactions can lead to the formation of diverse morphologies, including nanoparticles, nanofibers, nanotubes, and nanosheets. nih.govacs.org Research on analogous dipeptides, such as H-Met-Phe-OH, has shown that they can self-assemble into stable nanoparticles. nih.gov

The self-assembled nanostructures formed by peptides like this compound present significant potential as vehicles for drug and gene delivery. nih.govfrontiersin.org These peptide-based nanomaterials are often biocompatible and biodegradable, making them attractive for biomedical applications. nih.govmdpi.com

The hydrophobic core of self-assembled nanoparticles can be used to encapsulate hydrophobic drugs, protecting them from degradation and improving their solubility and bioavailability. nih.gov For instance, nanoparticles formed from the analogous dipeptide H-Met-ΔPhe-OH have been successfully used to entrap the anticancer agent curcumin, demonstrating enhanced stability and entrapment efficiency. nih.gov The surface of these nanostructures can also be functionalized with targeting ligands to direct the delivery system to specific cells or tissues. nih.gov

Furthermore, the constituent amino acids of the dipeptide, methionine and tyrosine, are substrates for specific solute carriers (SLCs) like the Large Amino Acid Transporter 1 (LAT1), which is highly expressed at the blood-brain barrier. mdpi.com This suggests that nanocarriers based on this compound could potentially be designed to utilize these endogenous transport systems for targeted delivery to the brain. mdpi.com Cationic peptide nanoparticles can also be engineered to bind and deliver nucleic acids for gene therapy applications. nih.govnih.gov

Metabolic Pathways and Biological Fate

The enzymatic stability of a peptide is a critical factor determining its biological fate and duration of action. Unmodified short peptides like this compound are generally susceptible to degradation by proteases and peptidases present in biological fluids and tissues. irb.hrnih.gov Studies on similar peptides, such as methionine-enkephalin (Tyr-Gly-Gly-Phe-Met), have shown rapid degradation in human serum, primarily initiated by aminopeptidases that cleave the N-terminal amino acid. irb.hr This suggests that this compound would likely be hydrolyzed at the peptide bond between methionine and tyrosine, releasing the individual amino acids.

Once cleaved, the constituent amino acids, L-methionine and L-tyrosine, enter their respective metabolic degradation pathways. nih.gov

Tyrosine Degradation : Tyrosine is a glucogenic and ketogenic amino acid. Its catabolism involves several enzymatic steps, ultimately yielding fumarate (B1241708) (which can enter the citric acid cycle) and acetoacetate (B1235776) (a ketone body). libretexts.orgnih.gov Genetic defects in the enzymes of this pathway can lead to metabolic disorders such as tyrosinemia. nih.govpristinemetanutrition.com

Methionine Degradation : Methionine degradation is part of the "VOMIT" pathway (Valine, Odd-chain fatty acids, Methionine, Isoleucine, Threonine), which generates propionyl-CoA. This is then converted to succinyl-CoA, an intermediate of the citric acid cycle. libretexts.org

Interaction with Amino Acid Transport Systems

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled oligopeptide transporter 1, commonly known as PepT1. oup.commdpi.com This transporter is highly expressed in the small intestine and plays a crucial role in protein absorption by transporting small peptides from dietary protein digestion into enterocytes. mdpi.com The transport process via PepT1 is electrogenic and driven by a proton gradient. oup.comcabidigitallibrary.org

Research into the substrate specificity of PepT1 reveals that the transporter can accommodate a wide variety of di- and tripeptides. The interaction and transport efficiency are influenced by the physicochemical properties of the peptides, including their size, charge, and the identity of the constituent amino acids. nih.gov For a dipeptide to be recognized and transported by PepT1, the presence of a free α-amino group at the N-terminus and a free carboxyl group at the C-terminus is generally considered important. cabidigitallibrary.orgnih.gov

Studies comparing the in vivo absorption of various dipeptides have provided insights into the relative transport efficiency of this compound. In one comparative study, the absorption of several dipeptides was evaluated, with the area under the curve (AUC) in blood plasma used as a measure of absorption. The results indicated that the absorption of this compound was lower than that of other dipeptides such as H-Trp-His-OH, H-His-Trp-OH, and H-Val-Tyr-OH. oup.comoup.com This suggests that while this compound is a substrate for intestinal peptide transporters, its transport rate may be less efficient compared to other dipeptidyl structures. oup.comoup.com The specific sequence of amino acids can significantly affect the peptide's affinity for the PepT1 binding site. oup.com

| Dipeptide | Relative Absorption Rank (by AUC) |

|---|---|

| H-Trp-His-OH | 1 |

| H-His-Trp-OH | 2 |

| H-Val-Tyr-OH | 3 |

| H-Leu-Tyr-OH | 4 |

| This compound | 5 |

Comparative Studies with Related Peptides and Amino Acids

Met-Enkephalin is an endogenous pentapeptide with the sequence H-Tyr-Gly-Gly-Phe-Met-OH, which functions as a neurotransmitter by binding to opioid receptors, primarily the μ- and δ-opioid receptors. medchemexpress.comtaylorandfrancis.com Its biological activity is critically dependent on the N-terminal tyrosine residue, often referred to as the "message" sequence for opioid receptor recognition and activation. taylorandfrancis.comfsu.edu

This compound is a dipeptide composed of the same amino acids found at the C- and N-termini of Met-Enkephalin, albeit in a different arrangement. nih.gov While this compound is structurally a fragment of a permuted Met-Enkephalin sequence, there is no direct evidence to suggest it is a primary metabolite of Met-Enkephalin degradation or that it binds directly to opioid receptors with high affinity. The enzymatic breakdown of enkephalins typically occurs at other peptide bonds.

However, research on other small Tyr-containing peptides suggests potential indirect interactions with the opioid system. For instance, the dipeptide kyotorphin (B1673678) (H-Tyr-Arg-OH) exerts an opioid-like analgesic effect not by direct receptor binding, but by stimulating the release of Met-Enkephalin from brain slices. frontiersin.org Furthermore, a distinct Na+/Cl--coupled transport system for opioid peptides has been identified, which is not responsible for transporting simple dipeptides but is allosterically modulated by them. arvojournals.orgresearchgate.net L-kyotorphin was found to stimulate the activity of this transport system, thereby potentially influencing the availability of larger opioid peptides at their sites of action. researchgate.net This raises the possibility that this compound, as a Tyr-containing dipeptide, could have a modulatory role within the broader opioidergic system, although specific studies on this action are lacking.

Bioactive peptides derived from food sources have gained attention for their potential health benefits, including antihypertensive effects. Many of these peptides act by inhibiting the angiotensin I-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.

Both this compound and H-Tyr-Tyr-OH have been investigated as potential ACE inhibitors. Structure-activity relationship studies have shown that the presence of aromatic amino acids, particularly at the C-terminus of a peptide, can contribute significantly to its ACE inhibitory potency. mdpi.com

H-Tyr-Tyr-OH has been identified as a potent antihypertensive peptide. medchemexpress.com In vitro assays demonstrated that it inhibits ACE with a half-maximal inhibitory concentration (IC₅₀) value of 0.028 mg/mL. medchemexpress.com Similarly, peptides ending with a tyrosine residue, including this compound, have been noted for their ACE inhibitory activities. The presence of a hydrophobic amino acid like methionine at the N-terminus combined with tyrosine at the C-terminus fits the profile of many known ACE-inhibitory peptides derived from fish and other protein sources. mdpi.com

| Peptide | Reported Activity | IC₅₀ (ACE Inhibition) | Reference |

|---|---|---|---|

| This compound | Identified as an ACE inhibitory peptide | Data not specified | mdpi.com |

| H-Tyr-Tyr-OH | Antihypertensive peptide | 0.028 mg/mL | medchemexpress.com |

The biological activity of a dipeptide like this compound can be modified by altering its amino acid sequence or by chemical derivatization. Structure-activity relationship (SAR) studies of ACE inhibitors have shown that the properties of the amino acid residues at both the N- and C-termini are crucial for inhibitory potency. mdpi.comnih.gov

Several dipeptides can be considered analogues of this compound, allowing for comparative analysis. For instance, substituting methionine with other amino acids or altering the position of tyrosine can significantly impact its bioactivity. The general principles of SAR for ACE-inhibitory peptides suggest that hydrophobic amino acids are often preferred at the N-terminus, while aromatic or proline residues are favorable at the C-terminus. mdpi.compsu.edu

The table below lists several dipeptide analogues and related compounds, highlighting the diversity of structures and associated biological activities. This comparative view helps in understanding the structural requirements for activities such as ACE inhibition or interaction with other biological systems.

| Compound | Key Feature / Reported Activity | Reference |

|---|---|---|

| This compound | ACE inhibitory activity; substrate for PepT1 transporter. | oup.commdpi.com |

| H-Tyr-Tyr-OH | Potent ACE inhibitor. | medchemexpress.com |

| H-Val-Tyr-OH | ACE inhibitory activity; higher absorption than this compound. | oup.com |

| H-Tyr-Pro-OH | Identified as a potent ACE inhibitory dipeptide. | mdpi.com |

| H-Met-Met-OH | Dipeptide composed of two methionine residues. | medchemexpress.com |

| H-Tyr-Ala-OH | A dipeptide containing L-tyrosine and L-alanine. | medchemexpress.com |

| H-Ser-Tyr-OH | A dipeptide reported to form a complex with copper(II) ions. |

Therapeutic Potential and Clinical Relevance of H Met Tyr Oh Research

Modulatory Effects on Cognitive Functions

H-Met-Tyr-OH is recognized as a precursor for neurotransmitters, making it a valuable compound in studies related to brain function and mental health. chemimpex.com The cognitive-enhancing effects are largely attributed to the L-tyrosine component, which is a direct precursor to the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862). researchgate.netexamine.com These neurotransmitters are crucial for cognitive processes, including working memory, attention, and executive function. trygraymatter.com During periods of high cognitive demand or stress, the synthesis of these neurotransmitters can increase, leading to a temporary depletion that may impair cognitive performance. researchgate.netnih.gov Supplementing with a precursor like tyrosine can help replenish these neurotransmitters, thereby sustaining cognitive function under demanding conditions. researchgate.netnih.govnbinno.com

Research has consistently shown that L-tyrosine can bolster working memory and attention, particularly when cognitive performance is compromised by stressors or multitasking demands. nih.govbiolimitless.comhubermanlab.com Studies indicate that tyrosine supplementation can enhance accuracy and reduce the cognitive load in working memory tasks. nih.govbiolimitless.com For instance, in a multitasking environment designed to degrade performance, tyrosine administration was found to sustain working memory. nih.govbiolimitless.com This effect is thought to be specific to cognitively demanding situations where catecholamine levels may be temporarily depleted. nih.gov While this compound itself has not been the direct subject of these performance studies, its role as a source of tyrosine suggests a strong potential for similar effects.

The cognitive effects of this compound, via its tyrosine component, are intrinsically linked to dopamine (DA) neurotransmission. The efficacy of tyrosine supplementation as a cognitive enhancer may be influenced by an individual's baseline dopamine levels and genetic makeup. Genetic polymorphisms in enzymes that regulate dopamine synthesis and degradation can create significant inter-individual differences in response to tyrosine. nih.gov

Key genes implicated in this relationship include:

Catechol-O-methyltransferase (COMT): This enzyme is critical for the degradation of dopamine in the prefrontal cortex. genomind.com A common polymorphism, Val158Met (rs4680), results in different enzyme activity levels. Individuals with the Val/Val genotype have higher COMT activity and consequently lower baseline dopamine levels, while those with the Met/Met genotype have lower enzyme activity and higher dopamine levels. genomind.comfitnessgenes.comnih.gov It is hypothesized that "Val" carriers, having lower initial dopamine levels, may benefit more from tyrosine supplementation.

Dopamine D2 Receptor (DRD2): A polymorphism in the DRD2 gene (rs6277) has been shown to predict the effects of tyrosine on cognitive control. nih.govmygenefood.com One study found that individuals with the T/T genotype, which is associated with lower striatal dopamine levels, showed greater cognitive benefits from tyrosine supplementation compared to C/C homozygotes. nih.gov

Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme that converts tyrosine into L-DOPA, the precursor to dopamine. fitnessgenes.com Genetic variations in the TH gene can affect enzyme activity, thereby influencing how effectively an individual can convert supplemental tyrosine into dopamine.

These genetic factors underscore that the potential cognitive benefits of this compound are not uniform and depend on an individual's unique neurochemistry.

One of the most researched applications of L-tyrosine is its potential to mitigate the negative effects of acute stress on cognitive performance. nih.govoup.comgowinglife.com Stress can accelerate the release and depletion of catecholamines like dopamine and norepinephrine, leading to impairments in functions heavily reliant on the prefrontal cortex, such as working memory. nih.gov By providing an increased supply of the precursor, tyrosine supplementation is thought to act as a buffer, helping to sustain neurotransmitter synthesis and maintain cognitive function during stressful episodes. nih.govgowinglife.com

Research has shown that tyrosine can help prevent declines in cognitive function in response to various physical and psychological stressors, including sleep deprivation, extreme climates, and demanding military training. nih.govgowinglife.com This makes this compound, as a source of tyrosine, a compound of interest for applications where maintaining cognitive resilience under pressure is critical.

Applications in Pharmaceutical Development for Mood and Cognitive Disorders

Given its role as a precursor to key neurotransmitters involved in mood regulation and mental clarity, this compound is utilized in the pharmaceutical development of drugs and supplements targeting mood and cognitive disorders. chemimpex.com The rationale is that by supporting the synthesis of dopamine and norepinephrine, the compound could help address functional deficits associated with these neurotransmitter systems. chemimpex.com Its application is primarily in formulations designed to enhance cognitive function and support brain health, leveraging the established effects of its tyrosine component on mental performance and stress resilience. chemimpex.com

Anti-Hypertensive Research (Referencing related dipeptides for mechanistic parallels)

While direct research on the anti-hypertensive properties of this compound is limited, a significant body of evidence demonstrates that other food-derived dipeptides and tripeptides can exert anti-hypertensive effects. bachem.commdpi.com Many of these peptides function as Angiotensin-Converting Enzyme (ACE) inhibitors. bachem.comnih.gov ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure; its inhibition leads to vasodilation and a reduction in blood pressure. nih.govnih.gov

The potential for this compound to have similar properties can be explored through mechanistic parallels with other studied dipeptides containing tyrosine. For example, the dipeptide Valyl-tyrosine (Val-Tyr) has been shown to exert an anti-hypertensive effect specifically by inhibiting the vascular action of Angiotensin I, consistent with ACE inhibition. nih.gov The structural characteristics of peptides, such as the presence of specific amino acids at the C-terminal, can influence their inhibitory activity. mdpi.com This precedent suggests a plausible, though not yet demonstrated, mechanism by which this compound could be investigated for a role in blood pressure regulation.

Potential in Cancer Research and Therapy (through broader Met-Tyrosine Kinase pathways)

The name "Met-Tyr" evokes a connection to one of the most critical signaling pathways in cancer research: the c-MET receptor tyrosine kinase pathway. The MET proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase that plays a fundamental role in cell proliferation, migration, survival, and angiogenesis. nih.govabbviescience.comabbviescience.com The natural ligand for the c-Met receptor is Hepatocyte Growth Factor (HGF). abbviescience.comcancernetwork.com

Aberrant activation of the c-MET signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the development and progression of numerous human cancers, including lung, liver, colorectal, and gastric carcinomas. nih.govjcancer.orgnih.gov This dysregulation is often associated with a more aggressive clinical course, metastasis, and resistance to therapy. abbviescience.comabbviescience.com

Because of its central role in oncogenesis, the c-MET pathway is a major target for cancer therapeutics. nih.govdrpress.orgonclive.com Both small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies have been developed to block this pathway. nih.govmdpi.com While this compound is not a direct inhibitor of this pathway, the fundamental involvement of both methionine and tyrosine in the nomenclature and function of the c-MET receptor highlights the biological significance of these amino acids in oncology. This broader context positions the study of peptides containing methionine and tyrosine as potentially relevant to understanding cellular signaling and metabolism in cancer.

Targeting the HGF/MET Pathway in Cancer Progression

The Hepatocyte Growth Factor (HGF)/MET signaling pathway is a critical axis in cellular communication that, when dysregulated, becomes a potent driver of cancer. nih.gov The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) for its sole ligand, HGF. skku.edu Under normal physiological conditions, this pathway is tightly regulated and plays essential roles in embryonic development, tissue regeneration, and wound healing. nih.govnih.gov However, aberrant activation of MET signaling is implicated in the progression of numerous human malignancies. nih.govnih.gov

Activation of the HGF/MET pathway triggers a cascade of downstream signaling networks, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT3 pathways. nih.govsinobiological.com This signaling cascade promotes a program known as "invasive growth," characterized by enhanced cell proliferation, survival, motility, invasion, and angiogenesis, which collectively facilitate tumor progression and metastasis. nih.govnih.gov Deregulation can occur through various mechanisms, including MET gene amplification, activating mutations, or overexpression of HGF or MET, all of which are associated with aggressive disease and poor prognosis in many cancer types. nih.govfrontiersin.org

Given its central role in oncogenesis, the HGF/MET axis is a promising target for cancer therapy. nih.govfrontiersin.org While direct research on the dipeptide this compound (Methionyl-Tyrosine) in targeting this pathway is not extensively documented in current literature, the constituent amino acid, methionine, is of significant interest. Many cancer cells exhibit "methionine dependency," a heightened requirement for exogenous methionine to support their rapid proliferation and metabolic demands. mdpi.com This vulnerability suggests that strategies targeting methionine metabolism could indirectly impact pathways like HGF/MET that drive cancer progression. The precise interplay between methionine availability and MET signaling activity is an emerging area of investigation.

Table 1: Mechanisms of HGF/MET Pathway Dysregulation in Cancer

| Mechanism | Description | Associated Cancers | Reference |

|---|---|---|---|

| Gene Amplification | Increased copy number of the MET gene, leading to receptor overexpression and ligand-independent activation. | Lung, Gastric, Colorectal, Esophageal | nih.govsinobiological.com |

| Activating Mutations | Point mutations in the MET kinase or juxtamembrane domains that cause constitutive activation of the receptor. | Papillary Renal Cell Carcinoma, Lung Cancer | nih.gov |

| Receptor Overexpression | Increased MET protein levels on the cell surface, enhancing sensitivity to HGF. | Most solid tumors, including breast, colon, liver | youtube.com |

| Ligand Overexpression | Autocrine (cancer cells produce HGF) or paracrine (stromal cells produce HGF) loops leading to sustained MET activation. | Pancreatic, Gastric, Lung | sinobiological.comfrontiersin.org |

| Exon 14 Skipping | Splicing mutations that lead to the loss of exon 14, removing a degradation signal and increasing MET stability. | Non-Small Cell Lung Cancer (NSCLC) | nih.govnih.gov |

Role in Tumor Growth, Invasion, and Metastasis

The activation of the HGF/MET signaling axis is a primary driver of the hallmarks of cancer, particularly tumor growth, local invasion, and the formation of distant metastases. nih.govnih.govimrpress.com Metastasis is responsible for the vast majority of cancer-related deaths, and the HGF/MET pathway is deeply implicated in this multi-step process. nih.govdntb.gov.ua

Upon HGF binding, the MET receptor stimulates signaling cascades that dismantle cell-cell junctions (e.g., those mediated by E-cadherin) and remodel the cytoskeleton, promoting a motile and invasive phenotype. imrpress.commdpi.com This process, often associated with the Epithelial-to-Mesenchymal Transition (EMT), allows cancer cells to break away from the primary tumor. nih.gov Furthermore, HGF/MET signaling induces the secretion of proteases that degrade the extracellular matrix, clearing a path for cancer cells to invade surrounding tissues and enter the vasculature. nih.govimrpress.com The pathway also promotes angiogenesis, the formation of new blood vessels, which is essential for both primary tumor growth and providing an escape route for metastatic cells. nih.govmdpi.com

The metabolic reprogramming in cancer cells, including their dependence on amino acids like methionine, fuels these energy-intensive processes of growth and invasion. mdpi.com While this compound itself has not been directly studied in this context, the metabolic pathways involving its constituent amino acids are crucial. Methionine metabolism, for instance, is vital for the production of S-adenosylmethionine (SAM), a universal methyl donor for epigenetic modifications that can regulate the expression of genes involved in invasion and metastasis. mdpi.commdpi.com

Table 2: HGF/MET-Mediated Processes in Cancer Progression

| Process | Mechanism | Consequence | Reference |

|---|---|---|---|

| Tumor Growth | Activation of PI3K/AKT and RAS/MAPK pathways. | Increased cell proliferation and survival. | sinobiological.com |

| Invasion | Induction of proteases (e.g., MMPs), breakdown of cell-cell junctions, cytoskeletal remodeling. | Cancer cells penetrate the basement membrane and surrounding stroma. | nih.govimrpress.commdpi.com |

| Metastasis | Promotion of cell motility, angiogenesis, and survival in circulation. | Dissemination of cancer cells to distant organs. | nih.govnih.govnih.gov |

| Angiogenesis | Stimulation of endothelial cell proliferation and migration. | Formation of new blood vessels to supply the tumor. | nih.govmdpi.com |

Therapeutic Strategies Involving MET Inhibition and Radiosensitization

Given the role of MET signaling in promoting cell survival and proliferation, inhibiting this pathway is a rational therapeutic strategy. nih.gov Several types of MET inhibitors, including small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies, have been developed. frontiersin.org These agents aim to block the aberrant signaling that drives tumor progression. scispace.com

A key area of clinical research is the combination of MET inhibitors with radiotherapy. oup.com Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by both intrinsic and acquired radioresistance in tumor cells. nih.gov The HGF/MET pathway is known to be activated by ionizing radiation and contributes to radioresistance by promoting DNA damage repair and cell survival. oup.commdpi.com Therefore, inhibiting MET signaling can sensitize cancer cells to the effects of radiation. oup.comnih.gov Studies have shown that combining MET inhibitors with radiation can lead to enhanced DNA damage, increased cell death, and significant delays in tumor growth in preclinical models of non-small cell lung cancer and head and neck squamous cell carcinoma. nih.govnih.govresearchgate.net

Conceptually related to this is the strategy of methionine restriction. Laboratory studies have demonstrated that restricting the availability of methionine can make cancer cells more vulnerable to DNA-damaging therapies, including radiation. aicr.org This suggests that targeting the metabolic vulnerability of methionine-dependent tumors could be a complementary approach to enhance the efficacy of radiotherapy, although the direct link between this metabolic strategy and MET receptor inhibition requires further elucidation.

Table 3: Examples of MET Inhibitors in Research and Clinical Development

| Inhibitor Type | Examples | Mechanism of Action | Reference |

|---|---|---|---|

| Small-Molecule TKIs (Type I) | Crizotinib, Capmatinib, Tepotinib | ATP-competitive inhibitors that bind to the active conformation of the MET kinase domain. | frontiersin.orgnih.gov |

| Small-Molecule TKIs (Type II) | Cabozantinib, Glesatinib | Bind to the inactive conformation of the MET kinase domain, often inhibiting other kinases as well. | frontiersin.org |

| Monoclonal Antibodies | Onartuzumab, Emibetuzumab | Target the extracellular domain of MET to block HGF binding or target HGF itself. | nih.govscispace.com |

Association with Cancer Stem Cells and Therapy Resistance

Therapy resistance is a major obstacle in oncology, leading to tumor recurrence and progression. nih.govnih.gov The HGF/MET pathway is a significant contributor to both intrinsic and acquired resistance to a wide range of cancer therapies, including chemotherapy, radiotherapy, and other targeted agents like EGFR inhibitors. nih.govfrontiersin.orgamegroups.org Activation of MET signaling can act as a "bypass" pathway, reactivating downstream survival signals like PI3K/AKT and MAPK, even when the primary oncogenic driver is inhibited. nih.govamegroups.org

Furthermore, the HGF/MET axis plays a crucial role in the maintenance and survival of cancer stem cells (CSCs). researchgate.net CSCs are a subpopulation of cells within a tumor that possess self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and relapse. researchgate.net Research in hepatocellular carcinoma has shown that HGF/MET signaling contributes to maintaining the "stemness" properties of CSCs. researchgate.net These cells are often inherently resistant to conventional therapies, and their persistence can lead to treatment failure.

The metabolic characteristics of CSCs are also an area of intense research. Notably, tumor-initiating cells have been shown to have a particular dependence on methionine, linking the concept of methionine addiction directly to the CSC phenotype. This suggests that targeting methionine metabolism could be a strategy to eliminate these therapy-resistant cells. While the role of this compound has not been specified, its methionine component points to a metabolic pathway that is critical for the survival of the very cells that drive therapy resistance.

Research on Immunoregulatory Activities (referencing Met-Enkephalin for conceptual link)

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. The interplay between cancer cells and immune cells is complex and can be modulated by various signaling molecules.

A conceptual link to the potential immunoregulatory activities of methionine-containing peptides can be drawn from research on Methionine-enkephalin (Met-Enkephalin). Met-Enkephalin is an endogenous opioid neuropeptide with the sequence Tyr-Gly-Gly-Phe-Met. nih.gov It is recognized for its significant immunoregulatory functions, acting through opioid receptors present on various immune cells. nih.govnih.gov Research has shown that Met-Enkephalin can activate immune cells, inhibit regulatory T-cells (Tregs), stimulate natural killer (NK) cell activity, and increase the proliferation of T-helper cells. nih.govnih.gov These actions have biologic significance and suggest potential applications in cancer immunotherapy. nih.gov Some studies indicate that Met-Enkephalin and its analogs stimulate T-cell proliferation predominantly via δ-opioid receptors. karger.com The effects can be biphasic, with low doses stimulating cytokine production (like IFN-gamma) and high doses being suppressive. researchgate.net

While this compound is a much simpler dipeptide, it contains two of the amino acids found in Met-Enkephalin. Beyond this structural similarity, the methionine component itself is fundamentally important for immune function. The methionine cycle is crucial for the activation, proliferation, and effector function of T-cells. nih.govnih.gov Within the tumor microenvironment, cancer cells can deplete local methionine levels, which impairs T-cell function and promotes a state of T-cell exhaustion, thereby facilitating immune evasion. skku.edunih.gov This metabolic competition highlights that methionine availability is a key factor in regulating anti-tumor immunity. nih.govresearchgate.net Therefore, while direct immunomodulatory data on this compound is limited, its constituent amino acids are deeply involved in the metabolic pathways that govern immune cell activity.

Future Directions and Emerging Research Avenues

Advanced Characterization of In Vivo Dynamics and Interactions

Understanding the in vivo behavior of H-Met-Tyr-OH is fundamental to elucidating its biological functions. Future research will likely focus on its absorption, distribution, metabolism, and excretion (ADME) profile. Advanced analytical techniques, such as pulse radiolysis, have been used to study the formation of tyrosyl radicals in dipeptides like this compound, providing insights into its reactivity. osti.gov Further studies are needed to track the metabolic fate of this compound within biological systems and to identify the specific transporters and enzymes involved in its processing. Investigating how this dipeptide interacts with other molecules, such as proteins and receptors, will also be crucial.

Exploration of Novel Therapeutic Targets and Applications

Preliminary studies have implicated this compound in various disease states, opening up possibilities for new therapeutic interventions.

Cancer: Untargeted LC-MS/MS analysis has shown differential levels of this compound in osteosarcoma stem cells in response to methotrexate (B535133) treatment, suggesting its involvement in cancer cell metabolism and chemoresistance. nih.govspringermedizin.de Further investigation could explore whether modulating this compound levels or its signaling pathways could enhance the efficacy of existing cancer therapies or represent a novel therapeutic strategy in itself.

Inflammatory and Metabolic Diseases: Research has indicated altered levels of this compound in conditions such as ulcerative colitis and hereditary spherocytosis, as well as in the context of atopic dermatitis. semanticscholar.orguu.nlrsc.org In a study on ulcerative colitis, this compound was among the metabolites that differed between treatment groups, suggesting a potential role in the disease's pathogenesis and response to treatment. semanticscholar.org Similarly, its identification in the metabolic fingerprint of hereditary spherocytosis points towards its involvement in red blood cell metabolism and pathology. uu.nl Studies on atopic dermatitis have also shown its differential abundance, hinting at a role in immune modulation. rsc.org

Biomarker Potential: The presence of this compound has been noted in various biological samples and has been suggested as a potential biomarker for conditions like divergent residual feed intake in beef cattle and for the consumption of certain foods. foodb.caresearchgate.net Its detection in edible insects like Acheta domesticus also highlights its presence across different species. mdpi.comresearchgate.net

Future research should aim to validate this compound as a biomarker for these conditions and to understand the mechanisms by which it contributes to their pathophysiology.

Development of Targeted Delivery Systems for this compound

While direct research on targeted delivery systems for this compound is limited, the principles of peptide and small molecule delivery are applicable. Should this compound prove to be a viable therapeutic agent, developing systems to deliver it to specific tissues or cells will be paramount to maximizing its efficacy and minimizing potential off-target effects. This could involve conjugation to targeting ligands, encapsulation in nanoparticles, or the use of prodrug strategies to enhance its bioavailability and tissue-specific accumulation. For instance, the modification of proinsulin analogs with a methionyl-tyrosine extension for enzymatic cleavage demonstrates a potential strategy for controlled release. google.com

Integration of Omics Data for Systems-Level Understanding

A systems biology approach, integrating data from metabolomics, genomics, proteomics, and transcriptomics, will be essential for a comprehensive understanding of this compound's role in biological systems. tum.de

| Omics Approach | Potential Insights for this compound Research |

| Metabolomics | Identify correlations between this compound levels and other metabolites, revealing its position in metabolic networks. nih.govresearchgate.netspringermedizin.desemanticscholar.orguu.nlrsc.orgtum.de |

| Genomics | Uncover genetic variations that influence this compound metabolism and signaling. |

| Proteomics | Identify proteins that bind to or are modified by this compound, elucidating its mechanism of action. |

| Transcriptomics | Determine how this compound influences gene expression patterns in various cell types and tissues. rsc.org |

By integrating these large-scale datasets, researchers can construct detailed models of the biological pathways influenced by this compound, leading to a more holistic understanding of its function. tum.de

Precision Research and Personalized Medicine Approaches

As our understanding of the individualized nature of health and disease grows, precision medicine approaches will become increasingly important. tum.de Future research on this compound should consider how its effects may vary between individuals based on their genetic makeup, gut microbiome composition, and lifestyle factors. For example, studies on the gut meta-metabolome have highlighted the individualized nature of metabolic fates of dietary components. tum.de This could lead to the development of personalized therapies that target this compound-related pathways based on an individual's specific molecular profile, potentially leading to more effective and tailored treatments for a range of conditions.

常见问题

Q. How to design a longitudinal study assessing chronic this compound exposure without introducing observer bias?

Retrosynthesis Analysis